Ald-CH2-peg4-nhboc
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Overview
Description
Ald-CH2-peg4-nhboc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its high purity and is widely used in pharmaceutical research and development .
Preparation Methods
The synthesis of Ald-CH2-peg4-nhboc involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Ald-CH2-peg4-nhboc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with other electrophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ald-CH2-peg4-nhboc is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development. The compound’s polyethylene glycol linker provides flexibility and solubility, enhancing the efficacy of PROTACs .
In addition to its use in PROTACs, this compound is employed in the synthesis of other bioconjugates and drug delivery systems. Its ability to link various functional groups makes it a versatile compound in medicinal chemistry and biotechnology .
Mechanism of Action
The mechanism of action of Ald-CH2-peg4-nhboc involves its role as a linker in PROTACs. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its levels within the cell .
Comparison with Similar Compounds
Ald-CH2-peg4-nhboc is unique due to its polyethylene glycol linker, which provides enhanced solubility and flexibility compared to other linkers. Similar compounds include:
Ald-CH2-peg2-nhboc: A shorter polyethylene glycol chain, offering less flexibility but potentially higher stability.
Ald-CH2-peg6-nhboc: A longer polyethylene glycol chain, providing greater flexibility but potentially lower stability
These similar compounds highlight the versatility of polyethylene glycol linkers in various applications, with this compound offering a balanced combination of flexibility and stability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h5H,4,6-13H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIFFQQCDHAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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